4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Medicinal chemistry Lead discovery Pyridazinone pharmacophore

Researchers requiring a novel pyridazinone-benzamide scaffold for derivatization face a lack of characterized building blocks. CAS 953164-95-9 addresses this gap as a versatile synthetic intermediate. - Enables exploration of structure-activity relationships around the pyridazinone core. - Features a butanamido linker and 3,4-dimethoxyphenyl motif for systematic analog generation. - Supplied with a commitment to batch-to-batch consistency; in-house QC verification recommended as no independent CoA is publicly available.

Molecular Formula C23H24N4O5
Molecular Weight 436.468
CAS No. 953164-95-9
Cat. No. B2450052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
CAS953164-95-9
Molecular FormulaC23H24N4O5
Molecular Weight436.468
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)OC
InChIInChI=1S/C23H24N4O5/c1-31-19-11-7-16(14-20(19)32-2)18-10-12-22(29)27(26-18)13-3-4-21(28)25-17-8-5-15(6-9-17)23(24)30/h5-12,14H,3-4,13H2,1-2H3,(H2,24,30)(H,25,28)
InChIKeyWMKOQVIJVXFUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Baseline Overview for CAS 953164-95-9 (4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide)


CAS 953164-95-9 is a fully synthetic, small-molecule pyridazinone-benzamide hybrid (MF: C23H24N4O5, MW: 436.46 g/mol). Its architecture combines a 6-oxopyridazin-1(6H)-yl core, a 3,4-dimethoxyphenyl substituent, and a butanamido-4-benzamide tail. Publicly indexed authoritative databases (PubChem, ChEMBL, DrugBank, PDB) contain no curated entry or bioactivity record for this exact compound; a systematic search of PubMed, Google Scholar, and global patent repositories returned zero primary research articles or patents that report any quantitative biological, physicochemical, or comparative data for this molecule [1][2]. Vendors list it as a “research compound” or “building block,” but no vendor-supplied QC certificate, CoA, or technical datasheet with independently verified quantitative specifications was accessible from non-excluded sources at the time of this analysis [3].

1
Uncharacterized research compound. No public bioactivity, selectivity, or ADME data exist.
2
Building block with identity gap. Requires post-purchase QC (NMR, HPLC, HRMS) before synthetic use.
3
No vendor CoA publicly available. Batch consistency and purity must be independently verified.

Substitution Risk Analysis for CAS 953164-95-9 – Why In-Class Compounds Cannot Be Presumed Interchangeable


At the time of analysis, zero head-to-head comparative studies, SAR profiles, or selectivity panels involving CAS 953164-95-9 have been published [1]. Pyridazinone-benzamide congeners with different linker lengths (e.g., acetyl vs. butanamido), regioisomeric benzamide attachments (2- vs. 4-substitution), or alternative aryl substituents are known to exhibit divergent target engagement, potency, metabolic stability, and solubility [2]. Because the precise structure-activity landscape for this specific compound remains unmapped, any assumption that a near-neighbor analog will replicate its binding kinetics, selectivity window, or ADME behavior is unsupported by evidence [3]. Procurement decisions that bypass this compound in favor of a superficially similar in-class molecule therefore carry an unquantifiable risk of phenotype or mechanism divergence.

Linker-length sensitivity
Near-neighbor analogs with acetyl vs. butanamido linkers may exhibit divergent target engagement; SAR is unmapped for this compound.
Regioisomeric attachment risk
Shifting benzamide substitution from 4- to 2-position can alter binding kinetics and selectivity; direct extrapolation is unsupported.
ADME profile non-transferability
Solubility, permeability, and metabolic stability of in-class pyridazinones vary substantially; assuming similar ADME without data is not evidence-based.

Quantitative Differentiation Evidence for CAS 953164-95-9 – Comparator-Based Analysis


Absence of Target Engagement or Potency Data Precludes Quantitative Differentiation

Extensive database and literature interrogation returned no IC50, Ki, Kd, EC50, or %-inhibition values for CAS 953164-95-9 against any defined molecular target, cell line, or biochemical assay [1]. Consequently, it is impossible to calculate a fold-selectivity ratio, a potency shift, or any other quantified differential metric versus the closest pyridazinone-benzamide analogs (e.g., the acetyl-linker variant 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide or the ortho-regioisomer 2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide) [2].

Target engagement
Data to verify
No IC50, Ki, or EC50 values available for any target. Closest structural analogs also lack published quantitative bioactivity data.
Potency differentiation not possible. Procurement cannot be informed by biochemical activity.
De novo in vitro profiling required to establish compound value.
Medicinal chemistry Lead discovery Pyridazinone pharmacophore

No Selectivity or Off-Target Profiling Data Available for Differential Assessment

Pyridazinone cores are recurrent in PDE and kinase inhibitor chemical space, where even minor substituent variations can swap selectivity between PDE4 and PDE3 isoforms or between kinase targets [1]. For CAS 953164-95-9, no selectivity panel data (kinase profiling, PDE isoform screening, CEREP/Panlabs off-target panel) have been disclosed, making it impossible to benchmark its selectivity fingerprint against that of known pyridazinone probes [2].

Selectivity profiling
Class-level inference
Target: no selectivity data. Known pyridazinone probe (J. Med. Chem. 2001) shows PDE4/PDE3 ratio ~0.8, illustrating how subtle changes alter selectivity.
Selectivity fingerprint absent. Cannot be prioritized over analogs with known panels.
Kinase or PDE panel screening needed for lead qualification.
Selectivity profiling Kinase panel PDE panel

Physicochemical and DMPK Data Vacuum Prohibits PK/ADME Differentiation

No experimentally measured solubility (LogS, kinetic or thermodynamic), LogP/LogD, PAMPA/Caco-2 permeability, microsomal stability, plasma protein binding, or CYP inhibition data for CAS 953164-95-9 were found in the public domain [1]. In silico predictions (e.g., SwissADME, ADMETlab) can generate estimates, but without experimental validation they carry substantial uncertainty and cannot support a procurement-grade differentiation claim against known pyridazinone comparators such as IRAK inhibitor 3 (CAS 1012343-93-9) or the PDE4 inhibitor series [2].

ADME properties
Data to verify
No experimental LogD, solubility, microsomal stability, or permeability data. In silico predictions carry high uncertainty.
Assay suitability cannot be assessed. Procurement risks selecting a compound with poor developability.
Experimental ADME characterization is essential before cellular or in vivo use.
ADME Solubility Metabolic stability Permeability

Evidence-Supported Application Scenarios for CAS 953164-95-9 – Status and Caveats


Chemical Probe or Lead-Compound Sourcing – Data Gap Prevents Immediate Use

CAS 953164-95-9 cannot currently be justified as a qualified chemical probe or lead molecule because essential tier-1 characterization data (target potency, selectivity profile, ADME, and solubility) are absent from the public record [1]. Any laboratory considering this compound for use in target-based or phenotypic screening must first commission or perform de novo in vitro profiling (biochemical IC50 determination, selectivity panel, kinetic solubility, microsomal stability) to establish a minimum evidence threshold for scientific utility.

Synthetic Chemistry or Derivatization Platform – Purity and Identity Verification as a Prerequisite

Vendor listings describe CAS 953164-95-9 as a building block for further derivatization [1]. Until a supplier-independent QC dataset (HPLC purity, 1H/13C NMR, HRMS, melting point) is publicly available, procurement for use in synthesis must be accompanied by in-house identity and purity verification (post-purchase QC) to ensure batch consistency and reaction reproducibility.

Computational Modeling and Virtual Screening – Limited to In Silico Predictions

Because no experimental binding, functional, or ADME data exist for CAS 953164-95-9, its use in computational workflows (docking, pharmacophore modeling, QSAR, machine-learning model training) is restricted to purely in silico predictions [1]. Any models incorporating this compound as a training or test instance must explicitly flag the lack of experimental validation data and treat output predictions with appropriate caution.

Method Development or Analytical Standard – Not Validated

CAS 953164-95-9 is not listed in any pharmacopoeia (USP, EP, JP) or certified reference material catalog from a tier-1 supplier (Sigma-Aldrich, LGC, USP) [1]. It is therefore unsuitable as a validated analytical standard or system-suitability compound without extensive in-house certification.

Application
Selection Property
Validation Focus
Chemical probe / lead sourcing
Target potency and selectivity data
De novo in vitro profiling required
Synthetic building block
Supplier-independent QC (HPLC, NMR, HRMS)
Post-purchase identity and purity verification
Computational modeling
Experimental validation data
In silico predictions only; flag data absence
Analytical standard / method development
Pharmacopeial listing or certified reference material
In-house certification required before use
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